molecular formula C15H24N4O3 B2943835 (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1417789-70-8

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2943835
CAS RN: 1417789-70-8
M. Wt: 308.382
InChI Key: UMWDTOBAYFIQRE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is a pyrrolidine-based molecule that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

A study by Rosowsky et al. (1994) explored the synthesis and in vitro biological activity of analogues related to 5,10-methylene-5,6,7,8-tetrahydrofolic acid and related compounds. The research involved synthesizing compounds that might serve as substrates for enzymes involved in folate metabolism, potentially indicating relevance in cancer treatment and enzyme inhibition studies. This study suggests that compounds structurally related to (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate could have applications in the development of novel therapeutic agents by targeting folate pathways (Rosowsky et al., 1994).

Anticholinesterase Activity

Pietsch et al. (2007) reported on the synthesis of N-Benzyltetrahydropyrido-anellated thiophene derivatives, demonstrating new anticholinesterase activities. While not directly related, the methods and results indicate that modifications to the pyrimidinyl and pyrrolidine portions of molecules, akin to the structure of (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, could render them useful in designing inhibitors for neurological targets (Pietsch et al., 2007).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands. This research is indicative of the potential for compounds with pyrimidine structures to serve as ligands for histamine receptors, suggesting a pathway for anti-inflammatory or antinociceptive applications. It highlights the versatile utility of pyrimidinyl derivatives in medicinal chemistry, potentially encompassing compounds like (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (Altenbach et al., 2008).

properties

IUPAC Name

tert-butyl (3S)-3-[4-(ethylamino)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-16-12-6-8-17-13(18-12)21-11-7-9-19(10-11)14(20)22-15(2,3)4/h6,8,11H,5,7,9-10H2,1-4H3,(H,16,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWDTOBAYFIQRE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC=C1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

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